![molecular formula C19H23N3O3S B2634829 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1235282-00-4](/img/structure/B2634829.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical and Pharmacological Studies
Compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been the subject of various biochemical and pharmacological studies. For example, a study involving virtual screening targeting the urokinase receptor (uPAR) identified compounds that inhibited breast cancer cell growth and induced apoptosis. The lead compound showed significant reduction in tumor volumes and metastasis in vivo, indicating potential therapeutic applications in cancer treatment (Wang et al., 2011).
Synthesis and Characterization of Derivatives
Several studies focus on the synthesis and characterization of novel derivatives. For instance, new classes of antimicrobial and antioxidant agents were synthesized and evaluated, indicating promising leads for future drug development (Sudhamani et al., 2015). Another study synthesized and evaluated the antiepileptic properties of novel urea derivatives, highlighting their potential in treating epilepsy (Prakash & Raja, 2011).
Antimicrobial and Anti-Proliferative Activities
Derivatives of this chemical structure have been shown to possess antimicrobial and anti-proliferative activities. A study synthesized new derivatives and demonstrated marked antibacterial activities and significant generalized anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Modulation of Receptors and Enzymes
Several compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been studied for their ability to modulate various receptors and enzymes, indicating potential therapeutic applications in diverse medical conditions. For instance, certain derivatives were investigated for their role in modulating the soluble epoxide hydrolase (sEH), suggesting applications in reducing inflammatory pain (Rose et al., 2010).
Nutraceutical and Dietary Supplement Studies
Derivatives of the chemical structure have also been investigated for their potential applications in nutraceuticals and dietary supplements. One study evaluated the effects of certain derivatives on exercise-induced fatigue in mice, showing that supplementation enhanced endurance capacity and facilitated recovery from fatigue (Fan et al., 2014).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(21-16-1-2-17-18(9-16)25-13-24-17)20-10-14-3-6-22(7-4-14)11-15-5-8-26-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNYFIPIZRSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-ethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2634747.png)
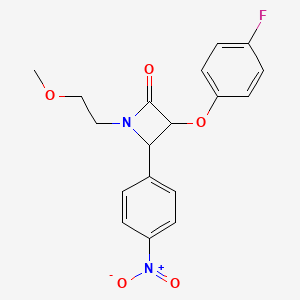

![1-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2634751.png)
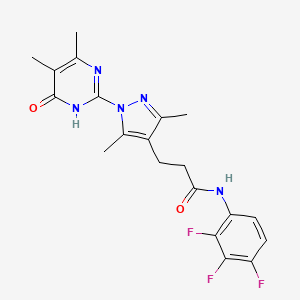
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride](/img/structure/B2634754.png)
![2-Ethynylbicyclo[2.2.2]octane](/img/structure/B2634757.png)
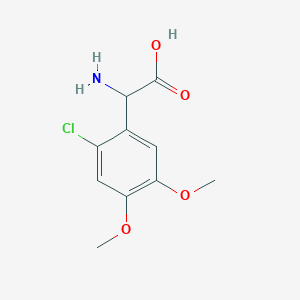
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)

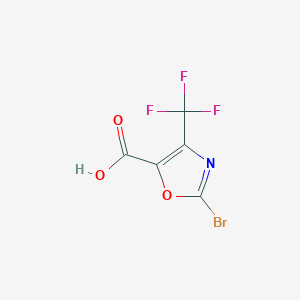
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
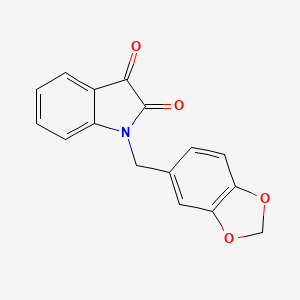
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2634769.png)